Biochemical Potency: BAY-069 vs. ERG240, BCATc Inhibitor 2, and Inactive Analog BAY-771
BAY-069 exhibits balanced dual inhibition of BCAT1 (IC50 = 31 nM) and BCAT2 (IC50 = 153 nM) . In contrast, ERG240 is a highly selective BCAT1 inhibitor with reported IC50 of 0.1–1 nM but lacks activity against BCAT2 . BCATc Inhibitor 2 shows markedly lower potency on human BCAT1 (IC50 = 0.8 µM) and rat BCAT2 (IC50 = 3.0 µM) . Critically, the close structural analog BAY-771 exhibits only very weak inhibition of BCAT1 and no activity against BCAT2, serving as a validated negative control .
| Evidence Dimension | BCAT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | ERG240: 0.1–1 nM; BCATc Inhibitor 2: 800 nM (hBCATc); BAY-771: very weak |
| Quantified Difference | BAY-069 is ~31–310× less potent on BCAT1 than ERG240 but >25× more potent than BCATc Inhibitor 2 |
| Conditions | Recombinant human BCAT1 enzymatic assay with leucine and α-KG as substrates |
Why This Matters
This balanced dual-isoform inhibition profile enables investigation of both cytosolic and mitochondrial BCAT pathways simultaneously, unlike ERG240 which targets only BCAT1.
